molecular formula C14H21N B14536281 Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- CAS No. 62420-82-0

Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro-

Cat. No.: B14536281
CAS No.: 62420-82-0
M. Wt: 203.32 g/mol
InChI Key: BMQJAYXPCDAQHP-UHFFFAOYSA-N
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Description

Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique fused ring structure, which includes both an indole and an azocine ring. The compound’s structure and properties make it an interesting subject for research in various scientific fields.

Properties

CAS No.

62420-82-0

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1,2,3,4,6,7,8,9,10,11-decahydroazocino[1,2-a]indole

InChI

InChI=1S/C14H21N/c1-2-6-10-15-13(8-3-1)11-12-7-4-5-9-14(12)15/h11H,1-10H2

InChI Key

BMQJAYXPCDAQHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2C(=CC3=C2CCCC3)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- typically involves multiple steps. One common approach is the cyclization of a substituted tetrahydrocarbazole. For example, a 4-substituted 1-oxo-1,2,3,4-tetrahydrocarbazole can be cyclized using sodium hydride (NaH) in an aldol reaction . This method yields the desired azocino[1,2-a]indole structure in a moderate overall yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its complex structure and the specificity of its applications. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of possible products.

Scientific Research Applications

Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- has several scientific research applications:

Mechanism of Action

The mechanism by which azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- exerts its effects involves interactions with specific molecular targets. For example, its derivatives can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azocino[1,2-a]indole, 1,2,3,4,6,7,8,9,10,11-decahydro- is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to inhibit enzymes like acetylcholinesterase sets it apart from other similar compounds, making it a valuable subject for research in medicinal chemistry.

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